Granilin
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Overview
Description
Granilin is a sesquiterpene lactone isolated from the epigeal part of Inula grandis Schrenk. It has the molecular formula C₁₅H₂₀O₄ and a melting point of 197–198°C . This compound is known for its biological activities, including antibacterial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Granilin can be synthesized through the extraction from the flower buds of Carpesium triste . The extraction process involves the use of solvents such as ethanol to isolate the compound. The structure of this compound has been confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then extracting the compound using solvents. The extract is then purified through chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Granilin undergoes several types of chemical reactions, including hydrogenation and acetylation . These reactions help in modifying the structure of this compound to study its various properties.
Common Reagents and Conditions:
Hydrogenation: This reaction involves the addition of hydrogen to this compound in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed: The hydrogenation of this compound leads to the formation of dihydrothis compound, while acetylation results in the formation of acetylated derivatives .
Scientific Research Applications
Granilin has a wide range of scientific research applications:
Mechanism of Action
Granilin exerts its effects through various molecular targets and pathways. It interacts with cellular membranes and proteins, disrupting their normal functions. The compound’s antibacterial and antifungal activities are attributed to its ability to interfere with the cell wall synthesis and membrane integrity of microorganisms . Additionally, this compound’s anti-inflammatory properties are linked to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Granilin is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:
Properties
CAS No. |
40737-97-1 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aR,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-10-8(2)11(16)5-13(17)15(10,3)6-12(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3/t9-,10+,11-,12-,13+,15-/m1/s1 |
InChI Key |
ZEIYNPAINVEWGP-PVZBEVCSSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)[C@@H](C[C@@H]2O)O)C(=C)C(=O)O3 |
SMILES |
CC12CC3C(CC1C(=C)C(CC2O)O)C(=C)C(=O)O3 |
Canonical SMILES |
CC12CC3C(CC1C(=C)C(CC2O)O)C(=C)C(=O)O3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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